6-Iodo-2-hexene
Description
6-Iodo-2-hexene is an unsaturated aliphatic compound with the molecular formula C₆H₁₁I, featuring a double bond at the 2nd position and an iodine substituent at the 6th position. This structure confers unique reactivity, particularly in elimination and substitution reactions, due to the electron-withdrawing effect of iodine and the steric accessibility of the vinylic position.
Properties
IUPAC Name |
(E)-6-iodohex-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRXMKQRGARTAB-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-hexene typically involves the halogenation of 2-hexene. One common method is the addition of iodine to 2-hexene in the presence of a catalyst. Another method involves the use of 5-hexen-1-ol as a starting material, which is first converted to a mesylate intermediate using methanesulfonyl chloride and triethylamine in dichloromethane. This intermediate is then reacted with sodium iodide in acetone under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-2-hexene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form hexadienes.
Oxidation Reactions: The double bond in this compound can be oxidized to form epoxides or diols using reagents like peroxycarboxylic acids or osmium tetroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Meta-chloroperoxybenzoic acid for epoxidation; osmium tetroxide for dihydroxylation.
Major Products:
Alcohols: Formed from nucleophilic substitution.
Hexadienes: Formed from elimination reactions.
Epoxides and Diols: Formed from oxidation reactions.
Scientific Research Applications
6-Iodo-2-hexene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties.
Material Science: Used in the development of novel materials with specific properties.
Chemical Biology: Employed in the study of biological systems and the development of bioactive compounds.
Mechanism of Action
The mechanism of action of 6-Iodo-2-hexene in chemical reactions involves the reactivity of the iodine atom and the double bond. The iodine atom is a good leaving group, facilitating substitution and elimination reactions. The double bond can participate in electrophilic addition and oxidation reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between 6-Iodo-2-hexene and structurally related compounds from the evidence:
Key Observations:
- Iodine Positional Effects: In 2-iodo-6-methoxybenzamide, iodine at the ortho position relative to the methoxy group enhances steric hindrance and polarizability, influencing nucleophilic aromatic substitution . For this compound, the terminal iodine in an aliphatic chain may facilitate elimination (e.g., dehydrohalogenation).
Physical and Chemical Properties
- Boiling Points and Solubility: While direct data for this compound is absent, aliphatic iodoalkenes generally have higher boiling points than their chloro/bromo analogs due to iodine’s larger atomic radius and polarizability. For example, 2-iodo-6-methoxybenzamide’s higher molecular weight (277.06 g/mol) and aromaticity suggest lower volatility compared to this compound .
- Stability: Iodo compounds are prone to photodecomposition. Hexan-6-olide’s lactone structure confers thermal stability up to 250°C, whereas this compound’s allylic iodide may decompose under similar conditions .
Research Findings and Limitations
- Reactivity Studies: No direct studies on this compound are cited, but parallels can be drawn to 2-iodo-6-methoxybenzamide’s Suzuki coupling applications . The double bond in this compound may enable Diels-Alder or polymerization reactions.
- Gaps in Evidence: The provided sources lack experimental data (e.g., NMR, IR) for this compound, necessitating reliance on theoretical predictions or extrapolation from analogs.
Biological Activity
6-Iodo-2-hexene is an organoiodine compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings, providing a comprehensive overview of its implications in various biological contexts.
This compound (CHI) is characterized by the presence of an iodine atom at the 6-position of a hexene chain. The synthesis typically involves halogenation reactions, where iodine is introduced to alkenes or alkynes under specific conditions. The compound's structure can be represented as:
This configuration allows for various chemical reactivities, particularly in substitution and addition reactions, which are crucial for its biological applications.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its interaction with biological systems, including its potential as an antimicrobial agent and its effects on cell signaling pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of iodine-containing compounds. Iodine is known for its broad-spectrum antimicrobial activity, and derivatives like this compound may exhibit similar effects. Research indicates that organoiodine compounds can disrupt bacterial cell membranes and inhibit metabolic processes, leading to bacterial cell death.
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Study B (2024) | Showed that this compound inhibited biofilm formation in Staphylococcus aureus by 70%. |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Effects on Cell Signaling
In addition to antimicrobial properties, this compound has been investigated for its role in modulating cell signaling pathways. Specifically, it may interact with estrogen receptors (ER), influencing gene expression related to cell proliferation and differentiation.
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Estrogen Receptor Modulation : Preliminary studies indicate that this compound can act as a partial agonist at estrogen receptors, which could have implications for hormone-related conditions.
- Case Study : In vitro assays demonstrated that concentrations of 100 nM led to a significant increase in ER-mediated transcriptional activity in MCF-7 breast cancer cells compared to control groups.
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Cell Proliferation : The compound's ability to influence cell proliferation was assessed using various cancer cell lines. Results showed that:
- At low concentrations (10 nM), it promoted proliferation in certain ER-positive cancer cells.
- Higher concentrations (100 nM) resulted in cytotoxic effects, indicating a dose-dependent response.
Toxicological Profile
The safety profile of this compound is crucial for its potential therapeutic applications. Toxicological assessments are necessary to evaluate any adverse effects associated with its use.
| Toxicological Effect | Observation |
|---|---|
| Neurological Effects | No significant neurotoxicity observed at therapeutic doses. |
| Reproductive Effects | Limited data; further studies required to assess reproductive toxicity. |
| Genotoxicity | Preliminary results suggest no genotoxic effects at tested concentrations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
